molecular formula C8H6F2OS B13561273 2-((2,5-Difluorophenyl)thio)acetaldehyde

2-((2,5-Difluorophenyl)thio)acetaldehyde

Cat. No.: B13561273
M. Wt: 188.20 g/mol
InChI Key: CGYIACRMTYFPJB-UHFFFAOYSA-N
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Description

2-((2,5-Difluorophenyl)thio)acetaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to a thioacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Difluorophenyl)thio)acetaldehyde typically involves the reaction of 2,5-difluorothiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Difluorophenyl)thio)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 2-((2,5-Difluorophenyl)thio)acetic acid.

    Reduction: 2-((2,5-Difluorophenyl)thio)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((2,5-Difluorophenyl)thio)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,5-Difluorophenyl)thio)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to alterations in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isothiocyanate
  • 2-(2,5-Difluorophenyl)ethanamine

Uniqueness

2-((2,5-Difluorophenyl)thio)acetaldehyde is unique due to the presence of both the difluorophenyl and thioacetaldehyde moieties, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6F2OS

Molecular Weight

188.20 g/mol

IUPAC Name

2-(2,5-difluorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H6F2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2

InChI Key

CGYIACRMTYFPJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)SCC=O)F

Origin of Product

United States

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